1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.
Mode of Action
1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.
Biochemical Pathways
The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.
Result of Action
The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .
Cellular Effects
4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
Molecular Mechanism
The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells . This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAWYLBSVKOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361474 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-65-1 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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